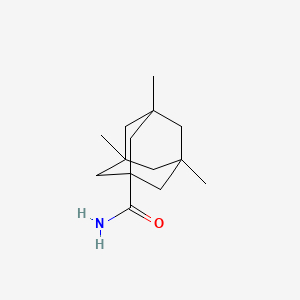

3,5,7-trimethyl-1-adamantanecarboxamide

Descripción

3,5,7-Trimethyl-1-adamantanecarboxamide is a derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure and thermal stability. The compound features three methyl groups at the 3, 5, and 7 positions of the adamantane backbone, with a carboxamide functional group (-CONH₂) at the 1-position. Adamantane derivatives are widely studied in medicinal chemistry for applications such as antiviral agents, enzyme inhibitors, and drug delivery systems due to their stability and ability to penetrate lipid membranes.

Propiedades

IUPAC Name |

3,5,7-trimethyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)10(15)16/h4-9H2,1-3H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKWEJPAMBATIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816415 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparación Con Compuestos Similares

Comparison with Similar Adamantanecarboxamide Derivatives

The following analysis compares 3,5,7-trimethyl-1-adamantanecarboxamide with two structurally related compounds from the provided evidence: N-(4-ethoxyphenyl)-1-adamantanecarboxamide and N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide . Key differences in substituents, molecular properties, and hypothesized biological effects are highlighted.

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects on Adamantane Core

- The 3,5,7-trimethyl substitution increases steric bulk and lipophilicity compared to unsubstituted adamantane derivatives. This may enhance membrane permeability but reduce aqueous solubility .

- In contrast, N-(4-ethoxyphenyl)-1-adamantanecarboxamide and N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide retain the unmodified adamantane core, prioritizing interactions via the aryl amide substituents.

N-(4-ethoxyphenyl)-1-adamantanecarboxamide incorporates a 4-ethoxyphenyl group, which introduces moderate polarity (via the ethoxy -OCH₂CH₃ group) and may improve solubility in polar solvents . N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide features a trifluoromethyl (-CF₃) group, imparting strong electron-withdrawing effects. This could enhance metabolic stability and resistance to oxidation, a common strategy in drug design .

Molecular Weight and Bioavailability

- The trimethyl derivative has the lowest molecular weight (219.33 g/mol), suggesting favorable pharmacokinetic properties, such as oral bioavailability.

- The trifluoromethyl-substituted compound has the highest molecular weight (323.35 g/mol), which may limit passive diffusion but improve target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.